

ML218 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML218 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ML218 hydrochloride**, a potent and selective T-type calcium channel inhibitor. This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Compound Information

Identifier	Value	Source
Compound Name	ML218 hydrochloride	Multiple Sources
CAS Number (ML218 free base)	1346233-68-8	GlpBio[1], MedKoo[2], Cayman Chemical[3]
CAS Number (ML218 hydrochloride)	2319922-08-0	ChemBK[4]
Molecular Formula (hydrochloride)	C ₁₉ H ₂₇ Cl ₃ N ₂ O	PubChem[5], ChemBK[4]
Molecular Weight (ML218 free base)	369.33 g/mol	MedKoo[2], Cayman Chemical[3]
Molecular Weight (hydrochloride)	405.79 g/mol	Tocris Bioscience[6][7], PubChem[5]

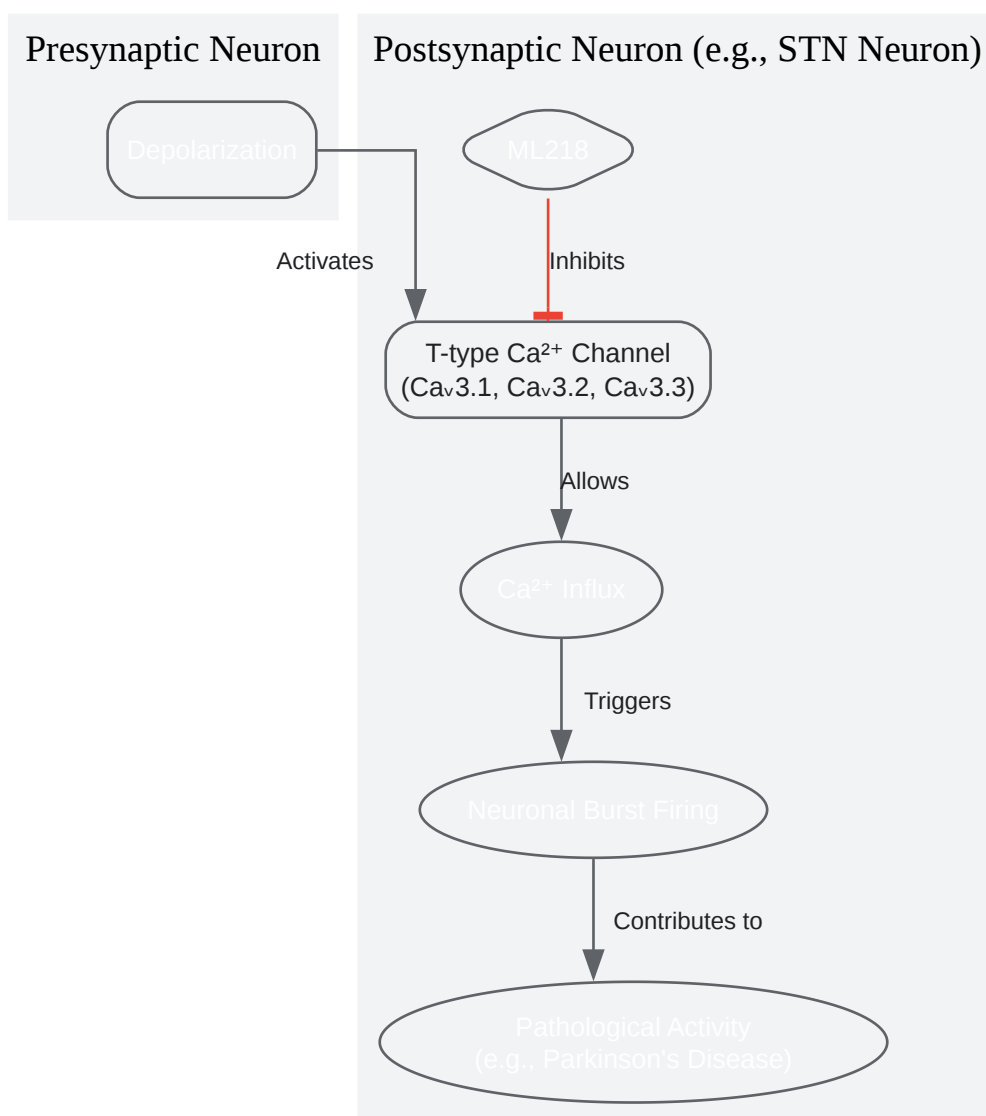
Pharmacological Data

ML218 is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][8] It exhibits no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels.[8]

Parameter	Value	Assay	Source
IC ₅₀ (Cav3.2)	310 nM	Patch Clamp Electrophysiology	MedChemExpress[8], GlpBio[1]
IC ₅₀ (Cav3.3)	270 nM	Patch Clamp Electrophysiology	MedChemExpress[8], GlpBio[1]

Signaling Pathway of ML218 in Neurons

ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated channels that play a crucial role in regulating neuronal excitability. In conditions such as Parkinson's disease, abnormal burst firing in the subthalamic nucleus (STN) is a key pathological feature. T-type calcium channels contribute to this aberrant activity. By inhibiting these channels, ML218 reduces the calcium influx that triggers these bursts, thereby normalizing neuronal firing patterns.



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Caption: Signaling pathway of ML218 in inhibiting neuronal burst firing.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to measure the effect of ML218 on T-type calcium currents in isolated neurons (e.g., subthalamic nucleus neurons).

Methodology:

- Cell Preparation: Isolate and culture target neurons on glass coverslips.
- Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
- Solutions:
 - External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
 - Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg, and 0.5 GTP-Na, adjusted to pH 7.3 with CsOH.
- Recording Procedure:
 - Establish a whole-cell recording configuration.
 - Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
 - Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
 - Perfuse the bath with a control solution and record baseline currents.
 - Apply **ML218 hydrochloride** at the desired concentration (e.g., 1 μM) and record the currents again.
 - Wash out the drug to observe any reversal of the effect.
- Data Analysis: Measure the peak amplitude of the T-type current before, during, and after ML218 application. Calculate the percentage of inhibition.



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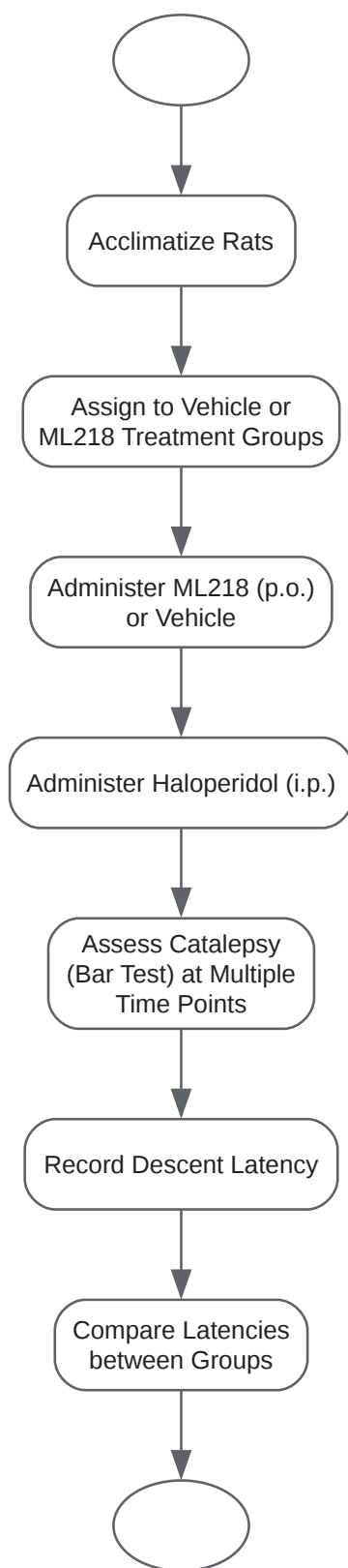
Caption: Workflow for in vitro electrophysiology experiment.

In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential anti-parkinsonian effects of ML218. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by compounds with anti-parkinsonian activity.

Methodology:

- **Animals:** Use adult male Sprague-Dawley rats.
- **Acclimatization:** Acclimate the animals to the testing environment for at least one week before the experiment.
- **Drug Administration:**
 - Administer **ML218 hydrochloride** or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).
 - After a set time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally, i.p.) to induce catalepsy.
- **Catalepsy Assessment (Bar Test):**
 - At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
 - Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
- **Data Analysis:** Compare the descent latencies between the vehicle-treated and ML218-treated groups. A significant reduction in descent latency in the ML218 group indicates a reversal of catalepsy.



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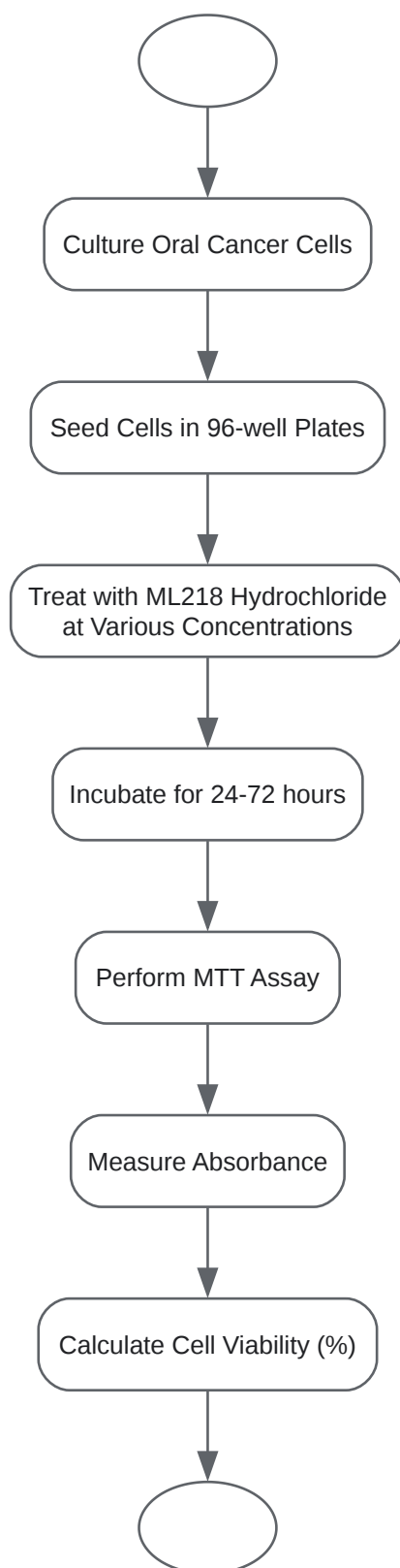
Caption: Workflow for the haloperidol-induced catalepsy experiment.

In Vitro Cell Proliferation Assay: Oral Cancer Cells

This protocol is to determine the effect of **ML218 hydrochloride** on the proliferation of oral cancer cell lines.

Methodology:

- Cell Culture: Culture human oral squamous carcinoma cells (e.g., Cal 27) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment:
 - Replace the medium with fresh medium containing various concentrations of **ML218 hydrochloride**.
 - Include a vehicle-only control group.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Proliferation Assessment (MTT Assay):
 - Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
 - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **ML218 hydrochloride** relative to the vehicle control. Determine the IC₅₀ value if applicable.



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Caption: Workflow for the in vitro cell proliferation assay.

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